molecular formula C12H15Cl2F2N5O2S B14929314 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14929314
M. Wt: 402.2 g/mol
InChI Key: DHKSIZNUZCNSDP-UHFFFAOYSA-N
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Description

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes multiple halogen atoms and a sulfonamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of halogen atoms and sulfonamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15Cl2F2N5O2S

Molecular Weight

402.2 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H15Cl2F2N5O2S/c1-6-10(7(2)21(17-6)12(15)16)24(22,23)19(3)5-8-9(13)11(14)20(4)18-8/h12H,5H2,1-4H3

InChI Key

DHKSIZNUZCNSDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C

Origin of Product

United States

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